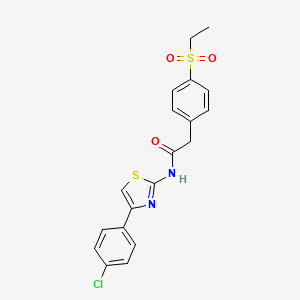![molecular formula C18H15N5OS B2970717 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034369-25-8](/img/structure/B2970717.png)
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of similar compounds often involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Functionalization Reactions in Chemistry
1H-pyrazole derivatives, including compounds structurally similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, have been studied for their chemical reactions and functionalization. A study by Yıldırım, Kandemirli, & Demir (2005) explores the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides, providing insight into the chemical versatility and potential applications of these compounds in synthetic chemistry.
Drug Design and Inhibition Studies
Pyrazole derivatives have been used in the design of drugs targeting specific enzymes or receptors. For instance, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to the compound , were developed as inhibitors for co-activator associated arginine methyltransferase 1 (CARM1) and evaluated for their inhibitory potency. This work by Allan et al. (2009) highlights the potential of pyrazole derivatives in therapeutic drug development.
Synthesis of Heterocyclic Derivatives
The compound N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a structurally related compound, was used as a key intermediate in synthesizing new tetrahydropyrimidine derivatives. The research conducted by Fadda, Bondock, Khalil, & Tawfik (2013) demonstrates the role of pyrazole derivatives in creating a variety of heterocyclic compounds with potential biological and pharmaceutical applications.
Molecular Interaction Studies
Research on molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with specific receptors has been conducted. For example, Shim et al. (2002) studied the interaction of this compound with the CB1 cannabinoid receptor, providing valuable information for the design of receptor-specific drugs.
Mecanismo De Acción
Target of Action
The compound, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, has been found to interact with several targets. One of the primary targets is the kinase p70S6Kβ, which features an equivalent cysteine . This kinase is involved in protein synthesis and cell proliferation, making it a potential target for therapeutic interventions.
Mode of Action
The compound interacts with its targets through a process known as covalent bonding. This involves the sharing of electron pairs between the compound and its target, leading to a stable chemical bond . This interaction can result in changes to the target’s function, potentially inhibiting its activity and leading to therapeutic effects.
Biochemical Pathways
Given its interaction with kinases like p70s6kβ, it’s likely that it impacts pathways related to protein synthesis and cell growth
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, if the compound effectively inhibits the activity of p70S6Kβ, this could result in decreased protein synthesis and cell proliferation . This could potentially lead to therapeutic effects in conditions characterized by excessive cell growth.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHEOYJWFKFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

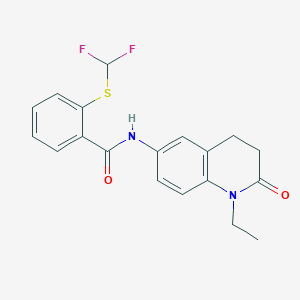
![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)
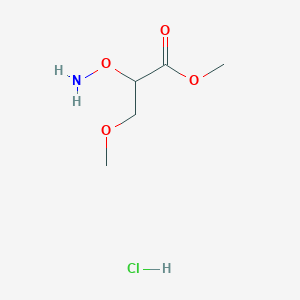
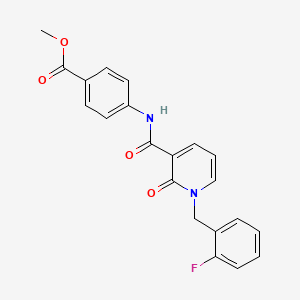

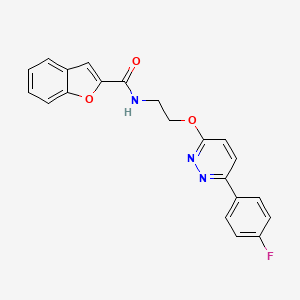
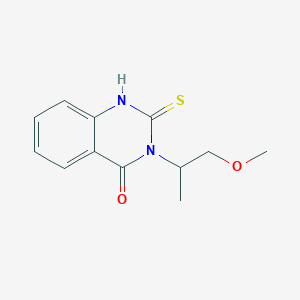
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)
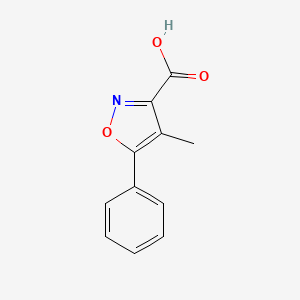
![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)
